molecular formula C17H16N4O2 B2988500 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile CAS No. 1797603-18-9

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2988500
CAS No.: 1797603-18-9
M. Wt: 308.341
InChI Key: AFNGPDCHWNTXLG-UHFFFAOYSA-N
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Description

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of piperidine, picolinoyl, and nicotinonitrile moieties

Preparation Methods

The synthesis of 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of picolinic acid with piperidine to form the picolinoylpiperidine intermediate. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Scientific Research Applications

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-12-13-4-3-9-20-16(13)23-14-6-10-21(11-7-14)17(22)15-5-1-2-8-19-15/h1-5,8-9,14H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNGPDCHWNTXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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